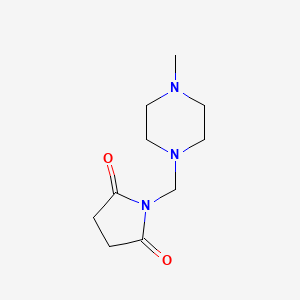
Succinimide, N-(4-methyl-1-piperazinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinimide, N-(4-methyl-1-piperazinylmethyl)-: is a chemical compound with the molecular formula C₁₀H₁₈N₂O₂. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a 4-methyl-1-piperazinylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of succinimide with 4-methyl-1-piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Succinimide, N-(4-methyl-1-piperazinylmethyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
化学反応の分析
Types of Reactions
Succinimide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazinylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted succinimide compounds. These products have significant applications in various chemical and pharmaceutical processes .
科学的研究の応用
Succinimide, N-(4-methyl-1-piperazinylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It has potential therapeutic applications, particularly in the development of anticonvulsant and antipsychotic drugs.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Succinimide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets and pathways. It binds to voltage-sensitive calcium channels, modulating their activity and affecting calcium ion influx into cells. This modulation influences various cellular processes, including neurotransmitter release, gene expression, and cell motility .
類似化合物との比較
Similar Compounds
Succinimide: The parent compound, used in similar applications but lacks the piperazinylmethyl group.
Methsuximide: An anticonvulsant drug with a similar succinimide core structure.
Phensuximide: Another anticonvulsant with structural similarities to Succinimide, N-(4-methyl-1-piperazinylmethyl)-.
Uniqueness
Succinimide, N-(4-methyl-1-piperazinylmethyl)- is unique due to the presence of the 4-methyl-1-piperazinylmethyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and broadens its range of applications compared to its parent compound and other similar derivatives .
生物活性
Succinimide, N-(4-methyl-1-piperazinylmethyl)- is a compound that belongs to a class of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Mannich Bases
Mannich bases are synthesized through the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone or a carbonyl compound. These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The structure-activity relationship (SAR) plays a crucial role in determining the efficacy of these compounds against various biological targets .
Biological Activities
1. Anticancer Activity
Succinimide derivatives have shown promising anticancer activity. Studies indicate that Mannich bases can inhibit the growth of various cancer cell lines. For instance, compounds derived from 4-methylpiperazine exhibited significant cytotoxic effects against human colon cancer cell lines with IC50 values lower than 2 μg/mL . The mechanism of action may involve the inhibition of DNA topoisomerase I and the alkylation of cellular glutathione .
2. Antibacterial and Antifungal Activity
Research has demonstrated that succinimide derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized via Mannich reactions exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against various bacterial strains . Additionally, antifungal activity was noted against Candida species, indicating a broad spectrum of antimicrobial efficacy.
3. Antiviral Activity
Some studies have reported antiviral properties for Mannich bases, although specific data on succinimide derivatives is limited. The potential for these compounds to act as antiviral agents suggests further exploration in this area could yield significant findings.
The biological activity of succinimide derivatives can be attributed to several mechanisms:
- Cytotoxicity : Many Mannich bases induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.
- Enzyme Inhibition : These compounds may act as inhibitors for key enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : Some derivatives may function as ligands for specific receptors, influencing cellular signaling pathways.
Case Studies
Several studies have highlighted the effectiveness of succinimide derivatives:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various Mannich bases on human cancer cell lines. The results indicated that derivatives with piperazine moieties showed enhanced potency compared to other structures .
- Antimicrobial Screening : A comprehensive screening demonstrated that certain succinimide derivatives exhibited potent antibacterial activity against multi-drug resistant strains .
Data Tables
特性
CAS番号 |
38221-40-8 |
|---|---|
分子式 |
C10H17N3O2 |
分子量 |
211.26 g/mol |
IUPAC名 |
1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17N3O2/c1-11-4-6-12(7-5-11)8-13-9(14)2-3-10(13)15/h2-8H2,1H3 |
InChIキー |
KBYIGOZJUBSJGO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CN2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















